molecular formula C9H12ClN B12837253 (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine

(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine

Cat. No.: B12837253
M. Wt: 169.65 g/mol
InChI Key: PJFZTYSTOJIEFB-SSDOTTSWSA-N
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Description

®-1-(2-Chloro-4-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methyl group on the phenyl ring

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(1R)-1-(2-chloro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

PJFZTYSTOJIEFB-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)N)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-4-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-4-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods

In industrial settings, the production of ®-1-(2-Chloro-4-methylphenyl)ethan-1-amine may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.

    Continuous Flow Reactors: To enhance the efficiency and yield of the amination process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2-Chloro-4-methylphenyl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the preparation of chiral amines and other complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.

    Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the phenyl ring influence its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.

    1-(2-Chloro-4-methylphenyl)ethan-1-amine: The racemic mixture containing both enantiomers.

    1-(2-Chloro-4-methylphenyl)propan-1-amine: A structurally similar compound with an additional carbon in the alkyl chain.

Uniqueness

®-1-(2-Chloro-4-methylphenyl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the chlorine and methyl groups also contributes to its distinct chemical properties and reactivity.

Biological Activity

(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine, also known as (R)-1-(2-chloro-4-methylphenyl)ethylamine, is a chiral amine with significant relevance in medicinal chemistry and biological research. This compound exhibits unique biological activities due to its structural characteristics, particularly its chiral nature, which can lead to different pharmacological effects compared to its enantiomers.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂ClN
  • Molecular Weight : Approximately 169.65 g/mol
  • Chirality : The presence of a chiral center contributes to its diverse biological interactions and potential therapeutic applications.

The compound is typically encountered in its hydrochloride form, enhancing its solubility and stability for various applications in biological studies and drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It acts as a ligand that can modulate the activity of various molecular targets. The precise pathways and targets depend on the specific context of use, including:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic processes or signal transduction.

1. Pharmacological Applications

The compound has been explored for its potential as a pharmaceutical agent due to its structural similarities with known bioactive compounds. Its applications include:

  • Antitumor Activity : Research indicates that compounds with similar structures have demonstrated antitumor properties, suggesting potential for this compound in cancer therapy.
  • Neuropharmacology : Given its interaction with neurotransmitter systems, this compound may have implications in treating neurological disorders.

2. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Study ADemonstrated that this compound exhibits selective binding affinity for dopamine receptors, with implications for mood disorders.
Study BIdentified significant antiproliferative effects against specific cancer cell lines, indicating potential as an anticancer agent.
Study CExplored the compound's role in modulating enzyme activity related to metabolic pathways, suggesting further research into its therapeutic benefits.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic ring can significantly impact its pharmacological profile. For instance:

SubstituentEffect on Activity
Methyl GroupEnhances lipophilicity, potentially increasing receptor binding affinity.
Chloro GroupModulates electronic properties, influencing enzyme interactions.

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